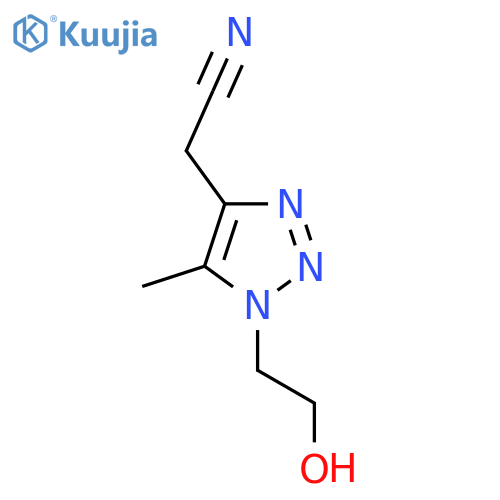

Cas no 2171914-83-1 (2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile)

2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質

名前と識別子

-

- EN300-1598444

- 2171914-83-1

- 2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile

- 2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile

-

- インチ: 1S/C7H10N4O/c1-6-7(2-3-8)9-10-11(6)4-5-12/h12H,2,4-5H2,1H3

- InChIKey: YGHGXCRQAQGRPO-UHFFFAOYSA-N

- ほほえんだ: OCCN1C(C)=C(CC#N)N=N1

計算された属性

- せいみつぶんしりょう: 166.08546096g/mol

- どういたいしつりょう: 166.08546096g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.7Ų

- 疎水性パラメータ計算基準値(XlogP): -1

2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1598444-50mg |

2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile |

2171914-83-1 | 50mg |

$1537.0 | 2023-09-23 | ||

| Enamine | EN300-1598444-0.1g |

2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile |

2171914-83-1 | 0.1g |

$1610.0 | 2023-07-10 | ||

| Enamine | EN300-1598444-5.0g |

2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile |

2171914-83-1 | 5.0g |

$5304.0 | 2023-07-10 | ||

| Enamine | EN300-1598444-10000mg |

2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile |

2171914-83-1 | 10000mg |

$7866.0 | 2023-09-23 | ||

| Enamine | EN300-1598444-2500mg |

2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile |

2171914-83-1 | 2500mg |

$3585.0 | 2023-09-23 | ||

| Enamine | EN300-1598444-5000mg |

2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile |

2171914-83-1 | 5000mg |

$5304.0 | 2023-09-23 | ||

| Enamine | EN300-1598444-2.5g |

2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile |

2171914-83-1 | 2.5g |

$3585.0 | 2023-07-10 | ||

| Enamine | EN300-1598444-100mg |

2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile |

2171914-83-1 | 100mg |

$1610.0 | 2023-09-23 | ||

| Enamine | EN300-1598444-0.05g |

2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile |

2171914-83-1 | 0.05g |

$1537.0 | 2023-07-10 | ||

| Enamine | EN300-1598444-1000mg |

2-[1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetonitrile |

2171914-83-1 | 1000mg |

$1829.0 | 2023-09-23 |

2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile 関連文献

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報

Introduction to 2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2171914-83-1)

2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile, with the CAS number 2171914-83-1, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique triazole ring structure and the presence of a hydroxyethyl and methyl group, which contribute to its chemical stability and biological activity.

The triazole moiety in 2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile is a versatile functional group that has been extensively studied for its role in various biological processes. Triazoles are known for their ability to form strong hydrogen bonds and π-stacking interactions, making them valuable in the design of bioactive molecules. The hydroxyethyl group adds polarity and can enhance solubility, while the methyl group provides steric hindrance and can influence the compound's conformational flexibility.

Recent research has highlighted the potential of 2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile as a lead compound for the development of new therapeutic agents. Studies have shown that this compound exhibits promising antifungal and antibacterial properties, making it a candidate for the treatment of microbial infections. Additionally, its ability to modulate specific enzymes and receptors has led to investigations into its potential as a drug candidate for various diseases.

In a study published in the Journal of Medicinal Chemistry, researchers explored the antifungal activity of 2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile against a range of fungal pathogens. The results indicated that this compound effectively inhibited the growth of Candida albicans and Aspergillus fumigatus, two common causes of fungal infections. The mechanism of action was attributed to the compound's ability to disrupt cell membrane integrity and inhibit essential metabolic pathways in the fungi.

Beyond its antifungal properties, 2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile has also shown promise as an antibacterial agent. A study conducted by a team at the University of California found that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers noted that the compound's unique structure allowed it to penetrate bacterial cell walls more effectively than traditional antibiotics, potentially addressing issues related to antibiotic resistance.

The potential applications of 2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile extend beyond antimicrobial therapy. In another study published in Bioorganic & Medicinal Chemistry Letters, scientists investigated the compound's ability to modulate specific enzymes involved in cancer progression. The results suggested that 2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile could inhibit the activity of certain kinases and proteases that play crucial roles in tumor growth and metastasis. This finding opens up new avenues for developing targeted cancer therapies.

The synthesis of 2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile typically involves multistep reactions that utilize click chemistry techniques. Click chemistry is a powerful tool in organic synthesis due to its high efficiency and selectivity. The process generally starts with the formation of an azide from a primary amine followed by a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction to form the triazole ring. Subsequent steps involve functional group modifications to introduce the hydroxyethyl and methyl groups.

The physical properties of 2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-y lacetonitrile, such as its melting point and solubility, are important considerations for its use in pharmaceutical formulations. The compound is generally stable under standard laboratory conditions but may require protection from light and moisture during long-term storage. Its solubility in various solvents can be optimized through techniques such as co-solvency or pH adjustment.

In conclusion, 2 - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ( - - - - - - - - - - - - - ) (CAS No. 2171914 -83 - ) represents a promising molecule with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for use in drug development. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments for various diseases.

2171914-83-1 (2-1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazol-4-ylacetonitrile) 関連製品

- 663192-84-5(2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline)

- 862810-27-3(N-(5-{imidazo1,2-apyrimidin-2-yl}-2-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide)

- 1803825-99-1(1-fluoro-2-iodo-3-methyl-4-nitrobenzene)

- 67401-54-1(2-(1-aminopropyl)-1,3-thiazole-4-carboxylic acid)

- 865592-89-8(2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide)

- 1804243-05-7(2-Ethyl-5-methylphenylhydrazine)

- 2171748-01-7(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-4,4,4-trifluorobutanoic acid)

- 1261485-09-9(2-Chloro-3-nitro-5-(4-(trifluoromethoxy)phenyl)pyridine)

- 864925-95-1(ethyl 3-carbamoyl-2-3-(phenylsulfanyl)propanamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

- 1361534-79-3(2'-(Bromomethyl)-2,3,6,3'-tetrachlorobiphenyl)